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molecular formula C6H5N3 B188168 2-Amino-5-cyanopyridine CAS No. 4214-73-7

2-Amino-5-cyanopyridine

Cat. No. B188168
M. Wt: 119.12 g/mol
InChI Key: KDVBYUUGYXUXNL-UHFFFAOYSA-N
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Patent
US08093263B2

Procedure details

A stirred mixture of commercially available 2-amino-5-cyano-pyridine [CAS-No. 4214-73-7] (5.0 g, 42 mmol), hydroxylamine hydrochloride (17.5 g, 0.25 mol) and sodium carbonate (31.1 g, 0.29 mol) in water (95 ml) and ethanol (21 ml) was heated under reflux conditions for 6 h. The reaction mixture was poured into water (150 ml) and extracted with ethyl acetate (4×100 ml). The combined organic layers were washed with brine (150 ml), dried (MgSO4) and evaporated. The crude product was purified by column chromatography on silica gel (ethyl acetate/MeOH/NH4OH 4:1:0.5) and crystallization (ethyl acetate/MeOH/hexane) to yield 6-amino-nicotinamide (1.39 g) and the title compound (1.42 g, 22%) as an off-white solid. MS (EI) 152.1 [(M)+]; mp 300° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.Cl.NO.C(=O)([O-])[O-:14].[Na+].[Na+]>O.C(O)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([NH2:9])=[O:14])=[CH:4][N:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C#N
Name
Quantity
17.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
31.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
95 mL
Type
solvent
Smiles
O
Name
Quantity
21 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under reflux conditions for 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×100 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (ethyl acetate/MeOH/NH4OH 4:1:0.5) and crystallization (ethyl acetate/MeOH/hexane)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: CALCULATEDPERCENTYIELD 24.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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